molecular formula C23H20N2O5 B2940216 2-oxo-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)-2H-chromene-3-carboxamide CAS No. 1060183-59-6

2-oxo-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)-2H-chromene-3-carboxamide

Cat. No.: B2940216
CAS No.: 1060183-59-6
M. Wt: 404.422
InChI Key: IXNWSYQTAXAPLO-UHFFFAOYSA-N
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Description

2-oxo-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)-2H-chromene-3-carboxamide (CAS 1060183-59-6) is a synthetic hybrid molecule with a molecular formula of C23H20N2O5 and a molecular weight of 404.4 g/mol. This compound is of significant interest in medicinal chemistry research due to its unique structure, which incorporates a chromene-2-one (also known as a coumarin) core linked to an indoline moiety via a carboxamide bridge. The chromene and coumarin scaffold is a privileged structure in drug discovery, known to exhibit a broad spectrum of biological activities. Scientific studies on closely related analogs highlight its potential research value. Chromene-carboxamide hybrids have demonstrated promising anticancer activity in vitro , with some derivatives showing potent effects against human colon cancer and leukemia cell lines. Furthermore, the coumarin nucleus is extensively investigated for its antibacterial properties , particularly against multidrug-resistant (MDR) bacterial strains. Structure-Activity Relationship (SAR) studies indicate that substitutions at the C-3 position of the coumarin ring, such as the carboxamide group present in this compound, are often critical for enhancing biological activity. The specific indoline tetrahydrofuran carbonyl substituent may influence the compound's physicochemical properties and target binding affinity. Researchers are exploring this and similar chromene-based compounds for their potential mechanisms of action, which may include the induction of apoptosis in cancer cells or the inhibition of key bacterial enzymes. This product is intended for research purposes only, specifically for use in bioactivity screening, hit-to-lead optimization, and mechanism of action studies in a controlled laboratory environment.

Properties

IUPAC Name

2-oxo-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c26-21(17-12-15-4-1-2-5-19(15)30-23(17)28)24-16-8-7-14-9-10-25(18(14)13-16)22(27)20-6-3-11-29-20/h1-2,4-5,7-8,12-13,20H,3,6,9-11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNWSYQTAXAPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-oxo-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)-2H-chromene-3-carboxamide (CAS Number: 1060183-59-6) is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, specifically focusing on anticancer and antimicrobial activities, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C23H20N2O5C_{23}H_{20}N_{2}O_{5} with a molecular weight of 404.4 g/mol. Its structure comprises a chromene core, which is known for various biological activities, including anti-inflammatory and anticancer effects.

PropertyValue
CAS Number1060183-59-6
Molecular FormulaC23H20N2O5
Molecular Weight404.4 g/mol

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound against various cancer cell lines. Notably, it has demonstrated significant cytotoxic effects in micromolar concentrations against several types of cancer cells, including:

  • A549 (Lung cancer)
  • HeLa (Cervical cancer)
  • U373n (Glioblastoma)
  • HS683 (Brain cancer)
  • B16F10 (Melanoma)

In a study presented at the North Caucasus Organic Chemistry Symposium, compounds related to this structure exhibited micromolar activity around 10 µM against these cell lines, indicating promising anticancer properties .

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. The compound may interact with specific cellular pathways that regulate cancer cell survival and growth. For instance, it has been suggested that the structural features of the chromene moiety contribute to its ability to modulate signaling pathways involved in oncogenesis.

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown potential as an antimicrobial agent. Research indicates that derivatives of chromene compounds exhibit activity against various bacterial strains. A study highlighted that certain coumarin analogues, closely related to this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines
    • Study : The evaluation of cytotoxic effects on A549 and HeLa cells.
    • Findings : The compound exhibited IC50 values in the low micromolar range, demonstrating effective inhibition of cell viability.
  • Antimicrobial Testing
    • Study : Evaluation against common bacterial strains.
    • Findings : The compound showed moderate antibacterial activity with zones of inhibition comparable to established antibiotics.

Comparison with Similar Compounds

Key Observations :

  • Indolinyl vs. In contrast, compound 12’s sulfamoylphenyl group offers polarity for improved solubility, while compound 11’s piperidin-4-yl group provides basicity and hydrogen-bonding capacity .
  • Tetrahydrofuran Carbonyl : The tetrahydrofuran-2-carbonyl moiety in the target compound adds a chiral center and a lipophilic cyclic ether, which may influence metabolic stability and membrane permeability compared to simpler substituents in analogs .

Physicochemical and Pharmacological Properties

Analysis :

  • Thermal Stability : Compound 11’s decomposition at 300°C suggests moderate thermal stability, which may correlate with the target compound’s behavior due to shared coumarin-carboxamide backbone .
  • Bioactivity: The nitro and dihydroxy groups in compound 11 are critical for HIV-1 inhibition . The target compound’s tetrahydrofanyl-indolinyl group may modulate similar or novel mechanisms, though empirical studies are needed.

Q & A

Q. What synthetic routes are available for 2-oxo-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)-2H-chromene-3-carboxamide, and what key reaction conditions are required?

The compound can be synthesized via coupling reactions between chromene-3-carboxylic acid derivatives and indoline-based amines. For example, analogous coumarin derivatives are prepared by reacting 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with allyl bromide in the presence of potassium carbonate (K₂CO₃) and dry DMF, followed by purification via flash chromatography and recrystallization . Critical conditions include:

  • Temperature : 25–80°C under anhydrous conditions.
  • Stoichiometry : Molar ratios (1:1.2–1.5) to minimize unreacted intermediates.
  • Purification : Silica gel chromatography (hexane/ethyl acetate gradient) and recrystallization (acetone/ether).

Q. How is the structural characterization of this compound performed using spectroscopic methods?

Characterization involves:

  • ¹H/¹³C NMR : Peaks for diethylamino groups (δ ~3.4–3.5 ppm, quartet) and aromatic protons (δ 6.5–8.8 ppm) confirm substitution patterns .
  • IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
  • X-ray Crystallography : Resolves bond angles (e.g., O4–C14–N2 = 123.15°) and confirms stereochemistry in related chromene-carboxamide derivatives .

Advanced Research Questions

Q. What strategies can optimize the yield and purity during synthesis?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to THF .
  • Catalyst Screening : Triethylamine (Et₃N) improves yields (74% in dichloromethane) by deprotonating intermediates .
  • By-Product Mitigation : Excess amine (1.5 eq) reduces unreacted acid derivatives, while gradient chromatography isolates target compounds from regioisomers .

Q. How can computational methods predict the compound’s biological interactions?

  • Molecular Docking (AutoDock Vina) : Grid boxes (20 × 20 × 20 Å) centered on target proteins (e.g., kinases) with exhaustiveness = 8 for thorough sampling. Binding affinities (ΔG) < −8 kcal/mol suggest strong interactions .
  • MD Simulations : 100-ns trajectories assess stability of docked poses, with RMSD < 2 Å indicating stable binding .
  • Pharmacophore Modeling : Aligns chromene and tetrahydrofuran moieties with known active sites, predicting hydrogen bonds (e.g., with Ser/Thr residues) .

Q. How should researchers address contradictions in pharmacological data, such as unexpected toxicity?

  • Dose-Response Analysis : Compare IC₅₀ (target inhibition) and CC₅₀ (cytotoxicity) to identify therapeutic windows. For example, coumarins exhibit ROS-mediated toxicity at >50 µM .
  • Off-Target Profiling : Use kinase inhibitor panels or proteome-wide affinity assays to distinguish target-specific effects from pleiotropic interactions .
  • Structural Analog Comparison : Replace tetrahydrofuran with pyrrolidine to isolate toxicity mechanisms .

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